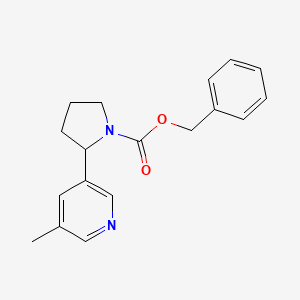![molecular formula C24H23NO5 B11815613 4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815613.png)
4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,4,5-三甲氧基苯基)亚甲基]-1,2,3,4-四氢吖啶-9-羧酸是一种复杂的化合物,其分子式为C24H23NO5。该化合物以其独特的结构而闻名,其结构包含一个三甲氧基苯基基团和一个四氢吖啶核心。
准备方法
合成路线和反应条件
4-[(3,4,5-三甲氧基苯基)亚甲基]-1,2,3,4-四氢吖啶-9-羧酸的合成通常涉及在酸性或碱性条件下,3,4,5-三甲氧基苯甲醛与1,2,3,4-四氢吖啶-9-羧酸的缩合反应。 该反应通常在催化剂(如对甲苯磺酸)的存在下进行,需要仔细控制温度和反应时间以实现高产率 .
工业生产方法
化学反应分析
反应类型
4-[(3,4,5-三甲氧基苯基)亚甲基]-1,2,3,4-四氢吖啶-9-羧酸可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌类或其他氧化衍生物。
还原: 还原反应可以将该化合物转化为其还原形式,如二氢衍生物。
常见试剂和条件
这些反应中常用的试剂包括用于氧化的氧化剂如高锰酸钾或三氧化铬,用于还原的还原剂如硼氢化钠,以及用于取代反应的亲电试剂如卤素。 反应条件通常包括受控温度、适当的溶剂,有时还会使用催化剂 .
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会产生醌类,而取代反应则可以产生具有不同官能团的各种取代衍生物 .
科学研究应用
化学: 该化合物用作合成更复杂分子和研究反应机理的结构单元。
生物学: 它已显示出作为具有药物发现和开发应用的生物活性分子的潜力。
医学: 研究表明其作为抗癌剂的潜力,研究表明其具有抑制某些癌细胞系的功效。
作用机制
4-[(3,4,5-三甲氧基苯基)亚甲基]-1,2,3,4-四氢吖啶-9-羧酸的作用机制涉及其与特定分子靶点和途径的相互作用。例如,它可能会抑制诸如微管蛋白或热休克蛋白 90 (Hsp90) 之类的酶,从而导致对癌细胞存活至关重要的细胞过程中断。 三甲氧基苯基基团在与这些靶点结合并发挥其生物学作用方面发挥着至关重要的作用 .
相似化合物的比较
类似化合物
秋水仙碱: 一种抑制微管蛋白聚合的抗痛风药。
鬼臼毒素: 用于治疗外生殖器疣。
甲氨蝶呤和甲氧苄啶: 两种二氢叶酸还原酶 (DHFR) 抑制剂。
喜树碱衍生物: 有效的微管靶向剂.
独特性
4-[(3,4,5-三甲氧基苯基)亚甲基]-1,2,3,4-四氢吖啶-9-羧酸以其三甲氧基苯基基团和四氢吖啶核心的组合而脱颖而出,赋予其独特的化学和生物学特性。
属性
分子式 |
C24H23NO5 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC 名称 |
4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C24H23NO5/c1-28-19-12-14(13-20(29-2)23(19)30-3)11-15-7-6-9-17-21(24(26)27)16-8-4-5-10-18(16)25-22(15)17/h4-5,8,10-13H,6-7,9H2,1-3H3,(H,26,27) |
InChI 键 |
QCQQUVYMWQPHRO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


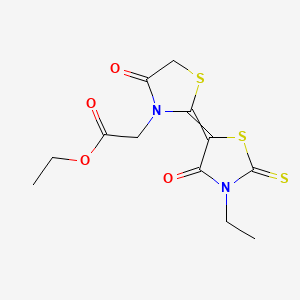
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B11815556.png)

![1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B11815560.png)
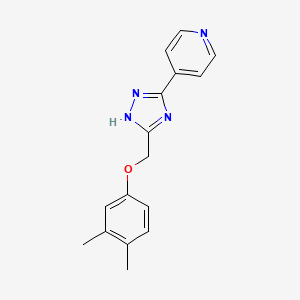

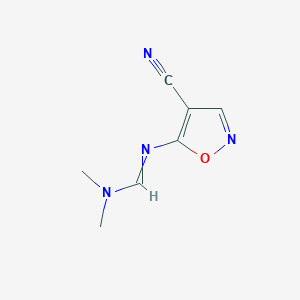
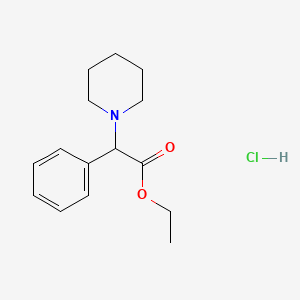
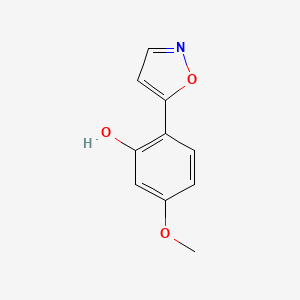

![bis[(2S,5S)-5-methoxycarbonyl-2-methylpiperidin-1-yl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B11815600.png)
![2-O-(2,9-diazaspiro[5.5]undecane-9-carbonyl) 1-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-2,9-diazaspiro[5.5]undecan-1-yl] oxalate](/img/structure/B11815602.png)

